molecular formula C11H13NO3 B2579728 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile CAS No. 1157110-67-2

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile

Cat. No. B2579728
CAS RN: 1157110-67-2
M. Wt: 207.229
InChI Key: APIRUHOOTFYRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, also known as AHPP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. AHPP is a derivative of 4-hydroxybenzonitrile and has a molecular weight of 199.2 g/mol. It is a white crystalline powder that is soluble in organic solvents and water.

Scientific Research Applications

Corrosion Inhibition

Research on derivatives of benzonitriles, including those with hydroxy and methoxy groups, has shown significant applications in corrosion inhibition. A study demonstrated the effectiveness of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, highlighting the potential of structurally similar compounds like 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile in corrosion protection applications (Verma, Quraishi, & Singh, 2015).

Antimicrobial Activity

A range of benzonitrile derivatives has been explored for their antimicrobial properties. The synthesis and biological testing of various compounds have shown that certain benzonitriles exhibit antibacterial and antifungal activities, suggesting the potential for similar compounds to serve as antimicrobial agents (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).

Electronic and Photonic Materials

Benzonitrile derivatives have been utilized in the development of organic electronic and photonic materials. For instance, aromatic polyamides incorporating methoxy-substituted benzonitriles have been synthesized, showing promise as blue-emitting materials and electrochromic devices due to their excellent thermal stability and photophysical properties (Liou, Huang, & Yang, 2006).

Environmental Degradation Studies

Studies on the biotransformation of halogenated aromatic nitriles, including bromoxynil (a compound structurally related to benzonitriles), under various anaerobic conditions have provided insights into the environmental degradation pathways of these compounds. This research is crucial for understanding the environmental fate and potential impact of chemical pollutants, including those related to 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile (Knight, Berman, & Häggblom, 2003).

Flavor Release and Food Science

The encapsulation of flavor molecules into layered inorganic nanoparticles for controlled release is a novel area of research. Vanillic acid, a compound related to 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, has been successfully intercalated into layered double hydroxides, showcasing potential applications in food science for enhancing flavor stability and release profiles (Hong, Oh, & Choy, 2008).

Mechanism of Action

The mechanism of action for “4-(3-Hydroxypropoxy)-3-methoxybenzonitrile” is not available in the retrieved sources .

Safety and Hazards

The safety data sheet for “4-(3-Hydroxypropoxy)-3-methoxybenzonitrile” provides some information on its safety and hazards . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-(3-hydroxypropoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIRUHOOTFYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile

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